
Comprehensive Clinical Application Notes and
Protocols for Cefcapene Pivoxil Hydrochloride
Hydrate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

Cat. No.: S523075

Get Quote

Introduction and Mechanism of Action

Cefcapene pivoxil hydrochloride hydrate is an orally active third-generation cephalosporin antibiotic

formulated as a pivaloyloxymethyl ester prodrug that enhances gastrointestinal absorption. Following oral

administration, it undergoes rapid hydrolysis by esterases to release the active metabolite, cefcapene, which

exerts potent bactericidal activity through inhibition of bacterial cell wall synthesis. This antibiotic

demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens

commonly associated with community-acquired infections, including Streptococcus pneumoniae,

Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (methicillin-susceptible strains).

The strategic pivoxil formulation significantly improves the oral bioavailability of this cephalosporin,

making it particularly valuable for outpatient management of various infectious conditions where extended

antibiotic coverage is required. [1]

Pharmacokinetic Profile

Key Pharmacokinetic Parameters
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The pharmacokinetic profile of cefcapene pivoxil hydrochloride hydrate has been characterized through

rigorous clinical studies in healthy adult subjects. Following single oral administration, the drug is rapidly

absorbed and converted to its active form, cefcapene, with peak plasma concentrations typically achieved

within 1.5 to 2.0 hours post-administration. The mean elimination half-life ranges from 1.0 to 1.3 hours,

supporting a three-times-daily dosing regimen to maintain therapeutic concentrations. The drug demonstrates

dose-proportional kinetics within the therapeutic range of 100-200 mg, with approximately 31.5-42.9% of

the administered dose excreted unchanged in urine within 24 hours, indicating significant renal elimination.

[2]

Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Administration of Cefcapene Pivoxil

Hydrochloride Hydrate

Parameter 100 mg Dose 150 mg Dose 200 mg Dose

Cmax (mg/L) 1.04 ± 0.22 1.24 ± 0.46 1.56 ± 0.43

Tmax (h) 1.5-2.0 1.5-2.0 1.5-2.0

AUCinf (h·mg/L) 2.94 ± 0.46 3.97 ± 1.28 4.70 ± 1.19

Elimination Half-life (h) 1.0 ± 0.2 1.2 ± 0.3 1.3 ± 0.4

Urinary Excretion (% of dose) 31.5 ± 5.2 38.7 ± 6.1 42.9 ± 7.3

Linear Pharmacokinetics and Dose Proportionality

Cefcapene pivoxil exhibits linear pharmacokinetic properties across the therapeutic dose range of 100-200

mg, as demonstrated by proportional increases in both Cmax and AUC values with escalating doses.

Statistical analysis of dose-normalized parameters revealed no significant differences between the three

dosing groups (100, 150, and 200 mg), confirming consistent absorption and elimination characteristics. This

predictable pharmacokinetic profile facilitates clinical dosing adjustments and supports the development of

fixed-dose regimens for various infectious conditions. The mean residence time ranges from 2.5 to 3.2

hours, consistent with the observed elimination half-life and supporting TID dosing administration. [2]
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Clinical Efficacy Evidence

Respiratory Tract Infections

The clinical efficacy of cefcapene pivoxil has been established through multiple controlled trials, particularly

for respiratory tract infections. In a double-blind comparative study of chronic respiratory tract infections,

cefcapene pivoxil (450 mg/day in three divided doses) demonstrated comparable efficacy to cefteram

pivoxil (600 mg/day), with clinical efficacy rates of 80.2% versus 78.9%, respectively. The bacterial

eradication rate was 60.5% for cefcapene pivoxil compared to 65.9% for cefteram pivoxil, with no

statistically significant differences between treatment groups. These findings establish cefcapene pivoxil as

an effective therapeutic option for lower respiratory tract infections caused by susceptible pathogens. [3]

Special Population Studies

The absorption profile of cefcapene pivoxil has been specifically investigated in patients with

gastrointestinal symptoms such as soft stool or diarrhea, which could potentially impact drug absorption. In

a study of patients with active infections who experienced soft stool or diarrhea during treatment, cefcapene

pivoxil (100 mg TID) demonstrated unchanged absorption characteristics with a mean urinary recovery

rate of 30.1 ± 5.8%, comparable to the 34.4 ± 5.5% observed in healthy volunteers. The clinical

effectiveness in this challenging patient population was 87.5% (7 of 8 patients), indicating that mild to

moderate gastrointestinal disturbances do not significantly compromise the drug's absorption or therapeutic

efficacy. [4]

Table 2: Clinical Efficacy of Cefcapene Pivoxil in Comparative Trials

Infection Type Comparator Drug
Cefcapene
Pivoxil Efficacy

Comparator
Efficacy

Bacterial
Eradication
Rate

Chronic Respiratory
Tract Infections

Cefteram pivoxil

600 mg/day

80.2% 78.9% 60.5% vs 65.9%
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Infection Type Comparator Drug
Cefcapene
Pivoxil Efficacy

Comparator
Efficacy

Bacterial
Eradication
Rate

Infections with Soft
Stool/Diarrhea

None (compared to
historical controls)

87.5% N/A Not specified

Safety and Tolerability

Adverse Event Profile

Cefcapene pivoxil demonstrates a favorable safety profile consistent with the cephalosporin class. In

clinical trials, the incidence of adverse drug reactions was approximately 6.0%, with gastrointestinal events

being most commonly reported. The majority of adverse events were mild to moderate in severity and self-

limiting, rarely leading to treatment discontinuation. Comparative studies have shown no significant

differences in the incidence of abnormal laboratory findings between cefcapene pivoxil and other

cephalosporin antibiotics (13.9% for each), with no severe adverse events reported in major trials. [2] [3]

Carnitine Deficiency Risk Management

As a pivoxil-conjugated antibiotic, cefcapene pivoxil has been associated with potential carnitine deficiency

due to conjugation of pivalic acid with carnitine and subsequent renal excretion. However, a large-scale

retrospective study using pediatric database information found no statistically significant difference in the

incidence of carnitine deficiency and associated symptoms (hypoglycemia, altered consciousness,

convulsions) between pivoxil-conjugated antibiotics and amoxicillin. Nevertheless, appropriate precautions

are recommended, particularly for pediatric patients with risk factors for metabolic disorders or those

receiving prolonged therapy. Monitoring and carnitine supplementation may be considered in high-risk

cases. [5]

Detailed Experimental Protocols
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Phase I Pharmacokinetic Study Protocol

Objective: To characterize the single-dose pharmacokinetics and tolerability of cefcapene pivoxil

hydrochloride hydrate in healthy adult volunteers. [2]

Study Design:

Design Type: Open-label, dose-escalation, parallel-group study

Subjects: Healthy adult volunteers (typically 18-45 years), confirmed via medical history, physical
examination, and laboratory tests

Dosing Groups: 100 mg, 150 mg, and 200 mg single doses administered with 240 mL water after
overnight fasting

Sample Collection: Serial blood samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3,
4, 6, 8, and 12 hours post-dose; urine collected at 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose

Bioanalytical Method: HPLC-UV with validated method meeting acceptance criteria for precision
and accuracy

Key Methodological Considerations:

Subject Qualification: Comprehensive screening including hematology, biochemistry, urinalysis, and
serology

Standardized Conditions: Fasting for at least 10 hours before dosing, standardized meals 4 hours
post-dose

Sample Processing: Immediate centrifugation of blood samples (3000 rpm, 10 minutes, 4°C),
plasma stored at -70°C until analysis

Pharmacokinetic Analysis: Non-compartmental methods using validated software (e.g., WinNonlin)
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Study Protocol Finalization

Subject Screening
(n=18 healthy males)

Randomization to
3 Dose Groups

(100, 150, 200 mg)

Single Oral Dose Administration
After Overnight Fast

Serial Blood Collection
Pre-dose to 12 hours

(13 time points)

Urine Collection
0-24 hours

(5 intervals)

Safety Assessment
Adverse Events, Lab Tests, Vital Signs

Sample Processing
Centrifugation, Aliquot, Store at -70°C

HPLC-UV Analysis
Plasma & Urine Cefcapene Concentrations

PK Parameter Calculation
Non-compartmental Analysis

Statistical Analysis
Dose Proportionality Assessment
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Phase III Comparative Clinical Trial Protocol

Objective: To evaluate the clinical efficacy and safety of cefcapene pivoxil compared to active control in

patients with chronic respiratory tract infections. [3]

Study Design:

Design Type: Multicenter, randomized, double-blind, double-dummy, parallel-group study
Patients: Adults with chronic respiratory tract infections meeting defined diagnostic criteria

Intervention Groups: Cefcapene pivoxil 150 mg TID (450 mg/day) vs. cefteram pivoxil 200 mg TID
(600 mg/day) for 14 days

Efficacy Endpoints: Clinical efficacy rate (cure + improvement), bacteriological response
(eradication + reduction)

Assessment Timeline: Baseline, end of treatment (Day 14), follow-up (Day 28)

Key Methodological Considerations:

Randomization: Centralized randomization system with stratification by center and disease severity

Blinding: Double-dummy technique to maintain blinding despite different dosing regimens
Microbiological Methods: Standardized culture and susceptibility testing (MIC determinations)

Clinical Response Criteria:
Cure: Resolution of signs/symptoms with improvement in radiographic findings

Improvement: Significant but incomplete resolution of signs/symptoms
Failure: No significant improvement or worsening of condition

Special Population Absorption Study Protocol

Objective: To evaluate the absorption of cefcapene pivoxil in patients with infectious diseases accompanied

by soft stool or diarrhea. [4]

Study Design:

Design Type: Open-label, single-arm, pharmacokinetic study
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Patients: Patients with active infections experiencing soft stool or diarrhea (Bristol Stool Scale type 5-

7)
Dosing: Cefcapene pivoxil 100 mg TID for 5-14 days based on clinical response

Primary Endpoint: Urinary recovery rate of unchanged cefcapene over 12 hours after initial dose
Secondary Endpoints: Clinical efficacy, bacteriological response, safety profile

Key Methodological Considerations:

Urine Collection: Precise 12-hour urine collection with complete bladder emptying at start and end
Volume Measurement: Total urine volume recorded and aliquots stored at -70°C until analysis

Comparator Data: Comparison with historical data from healthy volunteers (34.4 ± 5.5%)
Absorption Criteria: Absorption considered comparable if urinary recovery within 20% of healthy

volunteer data

Data Analysis and Statistical Considerations

Pharmacokinetic Data Analysis

For pharmacokinetic studies, the primary parameters for comparison include Cmax, AUC0-t, AUC0-∞,

Tmax, and elimination half-life. Bioequivalence assessment should follow regulatory guidelines (e.g., FDA,

EMA) requiring 90% confidence intervals for the ratio of geometric means (test/reference) to fall within 80-

125% for both Cmax and AUC parameters. Dose proportionality can be assessed using power model (Y =

α·Doseβ) with acceptance that β is not significantly different from 1. Statistical analysis should include

analysis of variance (ANOVA) on logarithmically transformed parameters with sequence, period, and

treatment as fixed effects and subject as random effect. [2] [6]

Clinical Efficacy Analysis

Clinical efficacy should be analyzed for both per-protocol (PP) and intent-to-treat (ITT) populations, with

the PP analysis serving as primary for efficacy claims. For non-inferiority trials, the margin selection should

be clinically justified and consistent with regulatory guidance (typically 10-15% for infectious diseases).

Bacterial eradication rates should be analyzed with 95% confidence intervals, and subgroup analyses by

pathogen, disease severity, and patient demographics should be pre-specified in the statistical analysis plan.

[3]
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Raw Concentration-Time Data Non-compartmental Analysis

Cmax
Peak Plasma Concentration

Tmax
Time to Peak Concentration

AUC
Area Under Curve

(0-t and 0-∞)

Elimination Half-life

Urinary Excretion
(% of dose)

Statistical Analysis
ANOVA on log-transformed data

Dose normalization

Dose Proportionality Assessment
Power model: Y = α·Doseβ

90% Confidence Interval
Calculation for Parameters

Final PK Profile Summary

Bioequivalence Determination
CI within 80-125%

Click to download full resolution via product page

Regulatory Considerations and Compliance

Bioequivalence Study Requirements

For generic development of cefcapene pivoxil formulations, rigorous bioequivalence studies must

demonstrate comparable pharmacokinetic profiles to the reference listed drug. Studies should employ a

randomized, crossover design with adequate washout period (typically ≥5 half-lives) and sufficient sample

size (generally 18-36 subjects) to achieve statistical power. Recent bioequivalence studies with 75 mg

cefcapene pivoxil formulations demonstrated successful equivalence with 90% confidence intervals of 1.09-

1.22 for AUClast and 1.09-1.24 for Cmax, meeting regulatory criteria. [6]

Special Population Considerations

Particular attention should be paid to pediatric prescribing due to the potential risk of carnitine deficiency

with pivoxil-conjugated antibiotics. Although large-scale studies have not shown significantly increased risk
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compared to other antibiotics, appropriate risk minimization strategies should be implemented, including

avoidance in patients with known carnitine deficiency or inborn errors of metabolism, consideration of

treatment duration, and monitoring for symptoms of hypoglycemia or altered consciousness in young

children. [5]

Conclusion

Cefcapene pivoxil hydrochloride hydrate represents an important therapeutic option in the oral

cephalosporin class, with demonstrated efficacy in respiratory tract infections and a well-characterized

pharmacokinetic profile. The structured clinical development approach outlined in these application notes

provides a framework for generating robust evidence of safety and efficacy. Particular strengths include its

linear pharmacokinetics across the therapeutic range, consistent absorption even in patients with

gastrointestinal disturbances, and comparable efficacy to other cephalosporins in its class. Researchers

should incorporate these standardized protocols and methodological considerations when designing clinical

trials to ensure generation of high-quality, regulatory-grade data supporting the appropriate use of this

antibiotic in clinical practice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Cefcapene Pivoxil Hydrochloride Hydrate]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b523075#cefcapene-pivoxil-hydrochloride-hydrate-clinical-cure-

rate-study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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